5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide
Description
This compound is a furan-2-carboxamide derivative featuring a 3-chlorophenyl group at the 5-position of the furan ring and a 5-methyl-2,1,3-benzothiadiazol-4-yl group as the amide substituent.
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-5-6-13-17(22-25-21-13)16(10)20-18(23)15-8-7-14(24-15)11-3-2-4-12(19)9-11/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZQESFZURVEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387444 | |
| Record name | 5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6191-69-1 | |
| Record name | 5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a furan ring and a benzothiadiazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances this activity by increasing lipophilicity, facilitating membrane penetration.
Anticancer Properties
Studies have demonstrated that benzothiadiazole derivatives possess anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values reported for related compounds indicate a promising therapeutic index.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.8 | |
| A549 (Lung Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 15.0 |
Anti-inflammatory Effects
The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies have shown a reduction in TNF-alpha and IL-6 levels upon treatment with similar benzothiadiazole derivatives.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Modulation of Cell Signaling Pathways : Interference with pathways such as NF-kB and MAPK that are crucial in inflammation and cancer progression.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Breast Cancer Cells : A study found that treatment with the compound resulted in significant apoptosis in MCF-7 cells compared to untreated controls.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound reduced paw edema significantly compared to the control group, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating substantial antibacterial activity.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes critical differences between the target compound and its analogs:
Pharmacological and Chemical Insights
In contrast, CID-2011756’s morpholinomethylphenyl group introduces a bulkier, more flexible substituent with basic nitrogen, which may improve solubility or alter target specificity .
Biological Activity :
- CID-2011756 demonstrates potent inhibition of phorbol ester-induced PKD1 activation in prostate cancer cells, highlighting its relevance in oncology research .
- The benzofuran analog (C₁₆H₁₁N₃O₂S) shares a similar amide-linked benzothiadiazole group but replaces the furan with a benzofuran core, which may alter binding affinity due to increased aromatic surface area .
Synthetic and Analytical Considerations: CID-2011756 is synthesized as a high-purity intermediate (≥98%) under ISO-certified conditions, emphasizing its industrial relevance . The target compound’s synthesis likely involves coupling 5-(3-chlorophenyl)furan-2-carboxylic acid with 4-amino-5-methyl-2,1,3-benzothiadiazole, analogous to methods used for CID-2011756 .
Toxicity and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
